

Pharmacological Mechanism & Physicochemical Profiling

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Compound of Interest

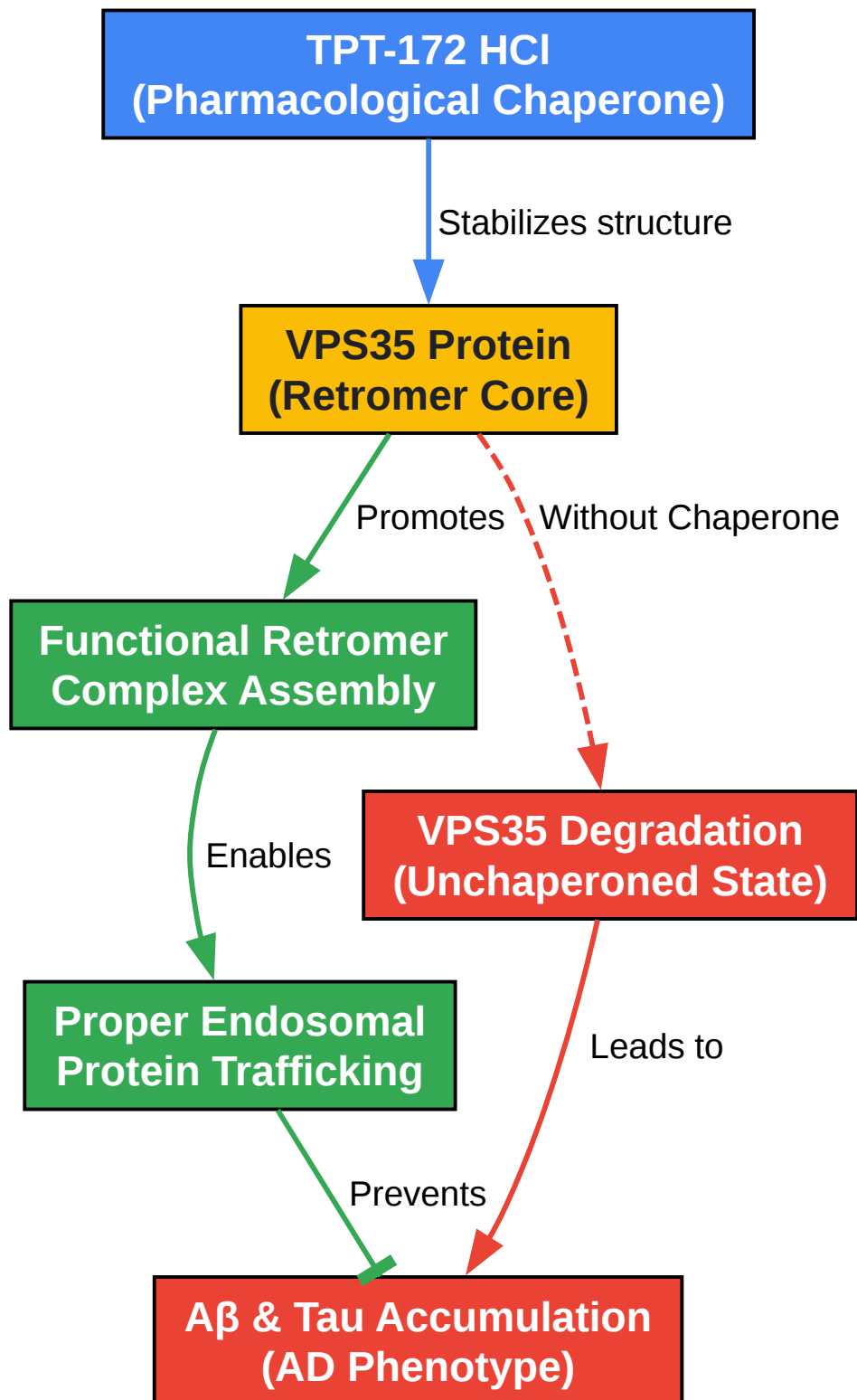
Compound Name: TPT-172 HCl (R33)

CAS No.: 32415-42-2

Cat. No.: B1682448

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To effectively analyze and formulate TPT-172 HCl, one must first understand its structural and functional behavior. The molecule acts as a structural scaffold for VPS35, preventing its downregulation—a hallmark of Alzheimer's disease pathology[2][4].



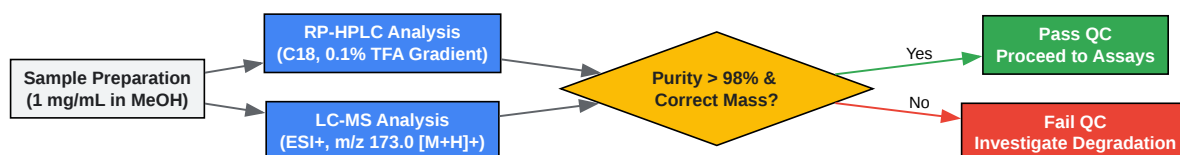
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Mechanism of TPT-172 HCl stabilizing VPS35 to prevent Alzheimer's disease protein misfolding.

Before initiating any in vitro or in vivo workflow, verify your lot against the established physicochemical parameters[1][5].

Parameter	Specification / Value
Chemical Name	Thiophen-2-ylmethyl carbamimidothioate hydrochloride
CAS Number	32415-42-2 (HCl salt) / 109841-87-4 (Free base)
Chemical Formula	C6H9CIN2S2
Molecular Weight	208.73 g/mol (HCl salt) / 172.27 g/mol (Free base)
Exact Mass	207.9896 Da (HCl salt) / 172.0129 Da (Free base)
Elemental Analysis	C: 34.52%, H: 4.35%, Cl: 16.98%, N: 13.42%, S: 30.72%
Appearance	White to off-white solid powder
Target Purity	> 98% (HPLC)

Quality Control & Purity Analysis Workflows



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Standardized Quality Control and Purity Analysis Workflow for TPT-172 HCl.

FAQ 1: I am experiencing severe peak tailing during HPLC purity analysis. How can I achieve a sharp, symmetrical peak?

The Causality: TPT-172 contains a carbamimidothioate group, which is highly basic[1][5]. In standard reverse-phase (RP) chromatography, basic amines undergo secondary ion-exchange interactions with unendcapped, acidic residual silanol groups on the silica backbone of C18 columns. This causes the analyte to desorb slowly, resulting in an asymmetric, tailing peak that artificially inflates integration errors and masks closely eluting impurities.

The Solution: You must suppress silanol ionization by lowering the mobile phase pH well below the pKa of the silanols (typically ~3.5-4.5). Using 0.1% Trifluoroacetic acid (TFA) achieves a pH of ~2.0, neutralizing the silanols while simultaneously acting as an ion-pairing agent for the protonated TPT-172 molecule.

Self-Validating HPLC Protocol:

- Column Selection: Use a fully endcapped C18 column (e.g., Waters XBridge or Agilent ZORBAX, 4.6 x 150 mm, 5 μ m).
- Mobile Phase Preparation:
 - Phase A: LC-MS grade Water + 0.1% TFA.
 - Phase B: LC-MS grade Acetonitrile + 0.1% TFA.
- Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
- Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated thiophene ring).
- Validation: A symmetrical peak (Tailing factor < 1.5) confirms that secondary silanol interactions have been successfully suppressed. Calculate the relative area percent to ensure >98% purity[1].

FAQ 2: How do I definitively confirm the identity of TPT-172 HCl using LC-MS, and what specific isotopic signatures should I look for?

The Causality: While the molecular weight of the HCl salt is 208.73 g/mol, the salt dissociates entirely in the LC-MS source[1][5]. You will only detect the free base. The exact monoisotopic mass of the free base (C₆H₈N₂S₂) is 172.0129 Da.

Self-Validating LC-MS Protocol:

- Ionization Mode: Utilize Electrospray Ionization in positive mode (ESI+).
- Primary Adduct: Look for the protonated molecular ion $[M+H]^+$ at m/z 173.02.
- Expert Isotopic Validation: TPT-172 contains exactly two sulfur atoms[1]. Sulfur-34 has a natural isotopic abundance of approximately 4.2%. Because the molecule has two sulfurs, the M+2 peak ($[M+2+H]^+$ at m/z 175.02) must be present at approximately 8.4% the intensity of the base peak. If this specific isotopic ratio is absent, your peak is not TPT-172.

Formulation & Stability Troubleshooting

FAQ 3: What are the critical storage requirements to prevent the degradation of TPT-172 HCl?

The Causality: Molecules containing thiourea and thiophene moieties are susceptible to oxidative degradation and photolysis over time. Exposure to ambient moisture can also lead to the hydrolysis of the carbamimidothioate linkage. Recommendation: For short-term use (days to weeks), store the powder desiccated at 0 - 4 °C. For long-term preservation (months to years), strictly store the compound at -20 °C in a dark, moisture-free environment[1].

FAQ 4: My TPT-172 HCl is precipitating when I prepare it for in vivo dosing in transgenic Alzheimer's mouse models. What is the optimal vehicle formulation?

The Causality: To exert its neuroprotective effects and stabilize VPS35, TPT-172 must be systemically absorbed and cross the blood-brain barrier[3][4]. While the HCl salt provides some aqueous solubility, the lipophilic thiophene core can cause precipitation in purely aqueous buffers (like PBS) at the high concentrations required for in vivo dosing. A multi-component co-solvent system is required to lower the dielectric constant of the vehicle and entrap the hydrophobic domains in micelles.

Step-by-Step In Vivo Formulation Protocol (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)[6]: Note: This protocol is self-validating. If the solution becomes cloudy at any step, the drug has precipitated, and the formulation must be restarted.

- Stock Solubilization: Weigh the required mass of TPT-172 HCl and dissolve it completely in 10% (v/v) DMSO. Vortex vigorously until the solution is 100% clear. (Causality: DMSO

disrupts the crystal lattice of the solid powder).

- Co-solvent Addition: Add 40% (v/v) PEG300. Vortex thoroughly. The solution must remain clear. (Causality: PEG300 acts as a miscible co-solvent that prevents the drug from crashing out when water is introduced).
- Surfactant Addition: Add 5% (v/v) Tween 80. Vortex gently to avoid excessive foaming. (Causality: Tween 80 forms micelles that will encapsulate the lipophilic portions of TPT-172).
- Aqueous Dilution: Slowly add 45% (v/v) sterile Saline or ddH₂O dropwise while continuously vortexing or stirring. (Causality: Continuous agitation prevents localized high-water concentrations that trigger nucleation and precipitation).

References

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